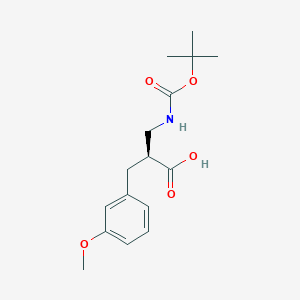
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid: is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxybenzyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group and the introduction of the methoxybenzyl group through various organic reactions. One common method includes:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the methoxybenzyl group: This can be achieved through a nucleophilic substitution reaction where the appropriate benzyl halide reacts with the protected amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The methoxybenzyl group can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: The free amino acid without the Boc group.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the synthesis of peptides and proteins for biological research.
- Acts as a building block for the development of enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
- Serves as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid largely depends on its role as an intermediate or building block in larger molecules. When incorporated into peptides or other bioactive compounds, it can interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the active amino group, which can then participate in further reactions or interactions.
類似化合物との比較
Boc-(s)-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Boc-(s)-3-amino-2-(3-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
(2S)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
SUANLYCZPPNHCZ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















